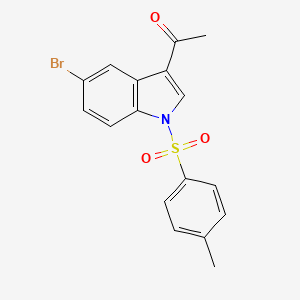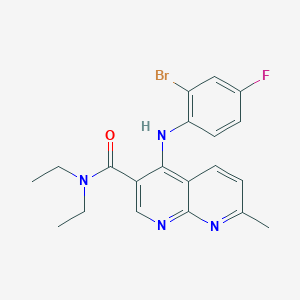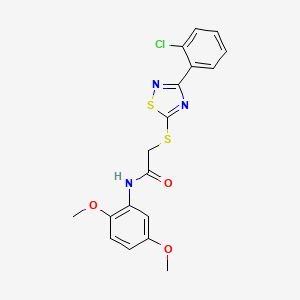
N-(2-methyl-2-phenoxypropyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-phenoxypropyl)but-2-ynamide, also known as MPPB, is a chemical compound used in scientific research for its ability to selectively block the function of the sigma-1 receptor. This receptor is found in many different tissues throughout the body, including the brain, and is involved in various physiological processes. MPPB has been studied extensively for its potential therapeutic applications in a range of conditions, including neurological disorders and cancer.
Mecanismo De Acción
N-(2-methyl-2-phenoxypropyl)but-2-ynamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the function of this receptor, this compound can modulate these processes and affect cellular function. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In neuronal cells, this compound has been shown to modulate calcium signaling and protect against oxidative stress and neuroinflammation. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory effects in various tissues, including the lung and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methyl-2-phenoxypropyl)but-2-ynamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific modulation of this target. This compound is also relatively stable and easy to synthesize, making it a useful tool for studying the sigma-1 receptor in a range of experimental settings. However, one limitation of using this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation. Additionally, the exact mechanism of action of this compound is still being elucidated, which can make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-2-phenoxypropyl)but-2-ynamide and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of the sigma-1 receptor in cancer, as this compound has shown promise as an anti-tumor agent in preclinical studies. Further research could help to identify the specific cancer types and patient populations that could benefit from sigma-1 receptor modulation.
Métodos De Síntesis
The synthesis of N-(2-methyl-2-phenoxypropyl)but-2-ynamide involves several steps, starting with the reaction of 2-methyl-2-phenoxypropanol with phosphorus pentoxide to form the corresponding phosphoric acid ester. This ester is then reacted with but-2-ynoic acid to produce the final product, this compound. The synthesis process has been optimized to produce high yields of pure this compound, with minimal impurities.
Aplicaciones Científicas De Investigación
N-(2-methyl-2-phenoxypropyl)but-2-ynamide has been used extensively in scientific research to investigate the role of the sigma-1 receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in several areas, including neurodegenerative diseases, psychiatric disorders, and cancer. This compound has been used to study the effects of sigma-1 receptor modulation on neuronal function, neuroinflammation, and neuroprotection. It has also been shown to have anti-tumor properties in various cancer cell lines.
Propiedades
IUPAC Name |
N-(2-methyl-2-phenoxypropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-8-13(16)15-11-14(2,3)17-12-9-6-5-7-10-12/h5-7,9-10H,11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWRAMPFLEFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2621688.png)
![ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2621689.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2621694.png)
![4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2621696.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)


